molecular formula C36H26O8 B8244231 4-[2,4,5-tris(4-carboxyphenyl)-3,6-dimethylphenyl]benzoic acid

4-[2,4,5-tris(4-carboxyphenyl)-3,6-dimethylphenyl]benzoic acid

Cat. No.: B8244231
M. Wt: 586.6 g/mol
InChI Key: AUFKYAUJSWTMMR-UHFFFAOYSA-N
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Description

4’,5’-Bis(4-carboxyphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple carboxylic acid groups, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’-Bis(4-carboxyphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the use of metal-organic frameworks (MOFs) as templates. The solvothermal reactions of [1,1′:3′,1′′-terphenyl]-3,3′′,5,5′′-tetracarboxylic acid with transition metal cations in the presence of pyridine ligands such as 4,4′-bipyridine, 2,2′-bipyridine, and 1,10-phenanthroline .

Industrial Production Methods

Industrial production of this compound may involve large-scale solvothermal synthesis, where the reaction conditions are optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4’,5’-Bis(4-carboxyphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

    Reduction: Reduction reactions can convert the carboxylic acids to alcohols or aldehydes.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.

Major Products

The major products formed from these reactions include esters, alcohols, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4’,5’-Bis(4-carboxyphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’,5’-Bis(4-carboxyphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The carboxylic acid groups play a crucial role in these interactions by providing sites for coordination and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,5’-Bis(4-carboxyphenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups and methyl substituents, which enhance its reactivity and versatility in forming stable complexes with metal ions. This makes it particularly valuable in the synthesis of advanced materials and coordination polymers.

Properties

IUPAC Name

4-[2,4,5-tris(4-carboxyphenyl)-3,6-dimethylphenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26O8/c1-19-29(21-3-11-25(12-4-21)33(37)38)31(23-7-15-27(16-8-23)35(41)42)20(2)32(24-9-17-28(18-10-24)36(43)44)30(19)22-5-13-26(14-6-22)34(39)40/h3-18H,1-2H3,(H,37,38)(H,39,40)(H,41,42)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFKYAUJSWTMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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